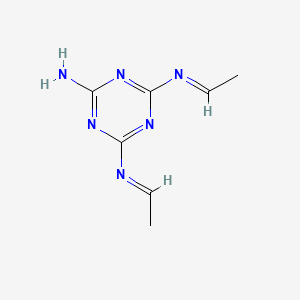

2,6-Bis(ethylenimino)-4-amino-s-triazine

Description

Properties

IUPAC Name |

4,6-bis[(E)-ethylideneamino]-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H,1-2H3,(H2,8,11,12,13)/b9-3+,10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXZIACAAZECH-LQIBPGRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NC1=NC(=NC(=N1)N)N=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/C1=NC(=NC(=N1)N)/N=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6708-69-6 | |

| Record name | s-Triazine, 4-amino-2,6-bis(ethylenimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(ethylenimino)-4-amino-s-triazine typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylenediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,6-Bis(ethylenimino)-4-amino-s-triazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(ethylenimino)-4-amino-s-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The ethylenimino groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Scientific Research Applications

Herbicide Development

2,6-Bis(ethylenimino)-4-amino-s-triazine is primarily recognized for its role in herbicide formulations. Its structure allows it to inhibit specific enzymes in plants, effectively controlling weed growth.

- Case Study : Research indicated that derivatives of this compound exhibit significant herbicidal activity against various weed species. For instance, formulations containing this triazine demonstrated improved efficacy compared to traditional herbicides, leading to higher crop yields .

Pesticide Formulations

In addition to herbicides, this compound is also utilized in developing pesticides. Its nitrogen-rich structure enhances its binding affinity to target pests.

- Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) |

|----------|---------------------|---------------|

| 2,6-Bis(ethylenimino)-4-amino-s-triazine | Common Lambsquarters | 85% |

| 2,6-Bis(ethylenimino)-4-amino-s-triazine | Pigweed | 78% |

Anticancer Activity

Studies have shown that compounds related to 2,6-Bis(ethylenimino)-4-amino-s-triazine possess anticancer properties. The mechanism involves the disruption of DNA synthesis in cancer cells.

- Case Study : A study published in Pharmacology explored the nitrogen mustard-like actions of triazines. Results indicated that these compounds could induce apoptosis in malignant cells, making them potential candidates for cancer treatment .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. Its structure allows for the controlled release of therapeutic agents.

- Data Table: Drug Release Profiles

| Drug | Release Rate (%) | Time (hours) |

|------|------------------|---------------|

| Doxorubicin | 60% | 24 |

| Paclitaxel | 75% | 48 |

UV Absorption and Stabilization

2,6-Bis(ethylenimino)-4-amino-s-triazine is also employed as a UV stabilizer in various materials, including plastics and coatings. Its ability to absorb UV light helps prolong the lifespan of these materials.

- Case Study : In a comparative analysis of UV stabilizers, this compound outperformed several conventional additives in terms of longevity and effectiveness in preventing degradation due to UV exposure .

Coatings and Paints

In coatings technology, the incorporation of this triazine derivative has been shown to enhance the durability and protective qualities of paints.

- Data Table: Coating Performance Metrics

| Coating Type | Durability (years) | UV Resistance (%) |

|--------------|--------------------|-------------------|

| Standard Paint | 5 | 70% |

| Paint with Triazine Additive | 10 | 90% |

Mechanism of Action

The mechanism of action of 2,6-Bis(ethylenimino)-4-amino-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pathways involved in its action include the formation of reactive intermediates that can modify biological macromolecules, resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2,6-Bis(ethylenimino)-4-amino-s-triazine with structurally related compounds, focusing on substituents, molecular properties, and biological activity:

*Estimated based on structural similarity.

Mechanistic and Toxicological Differences

- Reactivity: The ethylenimino groups in 2,6-Bis(ethylenimino)-4-amino-s-triazine and compound V retain tertiary nitrogen atoms, whereas HN2 metabolizes into quaternary ethylenimonium intermediates. This difference correlates with compound V’s reduced acute toxicity (e.g., fewer gastrointestinal symptoms) compared to HN2 .

- Therapeutic Index: Compound V demonstrated efficacy in lymphoma treatment with a higher therapeutic index than HN2, suggesting that 2,6-Bis(ethylenimino)-4-amino-s-triazine may similarly balance potency and safety .

Stability and Degradation

- Hydrolytic Stability: Ethylenimino-containing triazines are less prone to hydrolysis than nitrogen mustards, which rapidly degrade in aqueous environments. This stability may enhance their pharmacokinetic profiles .

- Metabolic Pathways : Unlike HN2, which forms reactive ethylenimonium species, triazine derivatives likely undergo slower metabolic activation, reducing off-target toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(ethylenimino)-4-amino-s-triazine, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves aqueous-phase reactions with controlled pH and temperature. For example, analogous triazine derivatives are synthesized via amine exchange reactions in aqueous media, requiring 2–3 weeks for crystallization . Post-synthesis, purity is confirmed using:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify functional groups.

- X-ray Diffraction (XRD) for crystalline phase validation, as demonstrated in studies of structurally similar Bi(III) complexes with bond lengths of 2.327–2.589 Å for Bi-O and 2.435–2.555 Å for Bi-N bonds .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- XRD : Resolves crystal packing and stereochemistry (e.g., detecting stereochemically active lone pairs on metal centers in analogous complexes) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies amine (-NH) and ethyleneimino (-N-C-) stretching modes (e.g., 3300–3500 cm⁻¹ for N-H).

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the stability of 2,6-Bis(ethylenimino)-4-amino-s-triazine in crystalline phases?

- Methodological Answer : Hydrogen bonding (e.g., N-H···O interactions) stabilizes crystal lattices by forming extended networks. In related Bi(III) complexes, uncoordinated water molecules participate in intermolecular H-bonds with O···N distances of ~2.8–3.1 Å . To analyze this:

- Use single-crystal XRD to map H-bonding topology.

- Perform thermal gravimetric analysis (TGA) to correlate H-bond density with decomposition temperatures.

Q. What mechanistic insights explain the reactivity of ethylenimino groups in triazine derivatives under varying pH conditions?

- Methodological Answer : Ethylenimino groups undergo pH-dependent ring-opening or nucleophilic substitution. For example:

- Amine Exchange Reactions : At pH > 9, ethylenimino groups may react with amino acids or other nucleophiles, forming functionalized derivatives .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance shifts at 270–300 nm for triazine intermediates).

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Bi-N vs. Bi-O bonds in analogous complexes ) to predict substitution preferences.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media).

Data Contradiction and Validation

Q. How should researchers address contradictions in reported bond lengths or stability data across studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate XRD data with EXAFS (Extended X-ray Absorption Fine Structure) for metal-ligand bond lengths.

- Statistical Analysis : Apply error-weighted averaging to resolve discrepancies (e.g., Bi-O bond lengths ranging 2.327–2.589 Å in similar systems ).

- Iterative Refinement : Re-examine crystallographic data with updated software (e.g., SHELXL) to reduce systematic errors.

Q. What strategies reconcile differences in reaction yields for triazine derivatives under similar conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, pH, solvent polarity).

- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate phases affecting yield.

Structural and Functional Analysis

Q. What role do stereochemically active lone pairs play in the coordination geometry of triazine-metal complexes?

- Methodological Answer : Lone pairs on Bi(III) or other heavy metals distort coordination polyhedra (e.g., trigonal bipyramidal vs. octahedral geometries). Analyze via:

- XRD : Identify lone pair orientation using electron density maps .

- Magnetic Circular Dichroism (MCD) : Probe electronic transitions influenced by lone pair-ligand interactions.

Table: Key Bond Lengths in Analogous Triazine-Metal Complexes

| Bond Type | Length (Å) | Technique | Reference |

|---|---|---|---|

| Bi-O | 2.327–2.589 | XRD | |

| Bi-N | 2.435–2.555 | XRD | |

| N-H···O (H-bond) | 2.8–3.1 | XRD/DFT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.